

Peptide T: A Technical Chronicle of an Early HIV-1 Entry Inhibitor

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An In-depth Technical Guide on the Discovery, Mechanism, and Scientific History of Peptide T
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide T, an octapeptide derived from the HIV-1 envelope glycoprotein gp120, emerged in the mid-1980s as one of the earliest therapeutic candidates designed to inhibit HIV-1 entry into host cells. Discovered by Dr. Candace Pert and Dr. Michael Ruff, its development was rooted in the hypothesis that blocking the viral attachment to its cellular receptors could prevent infection. This technical guide provides a comprehensive overview of the discovery, mechanism of action, key experimental evaluations, and clinical history of Peptide T and its analog, D-alanine-peptide T-amide (DAPTA). It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the pioneering efforts to combat HIV-1 and the evolution of our understanding of viral entry mechanisms.

Discovery and Rationale

Peptide T was identified in 1986 by Pert and Ruff through a computer-assisted analysis of the HIV-1 envelope protein gp120.^[1] Their research was based on the premise that a small peptide segment of gp120 might be crucial for its interaction with the host cell receptor, then believed to be solely the CD4 receptor.^[1] They identified an octapeptide sequence, Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT), which they named Peptide T due to its high threonine

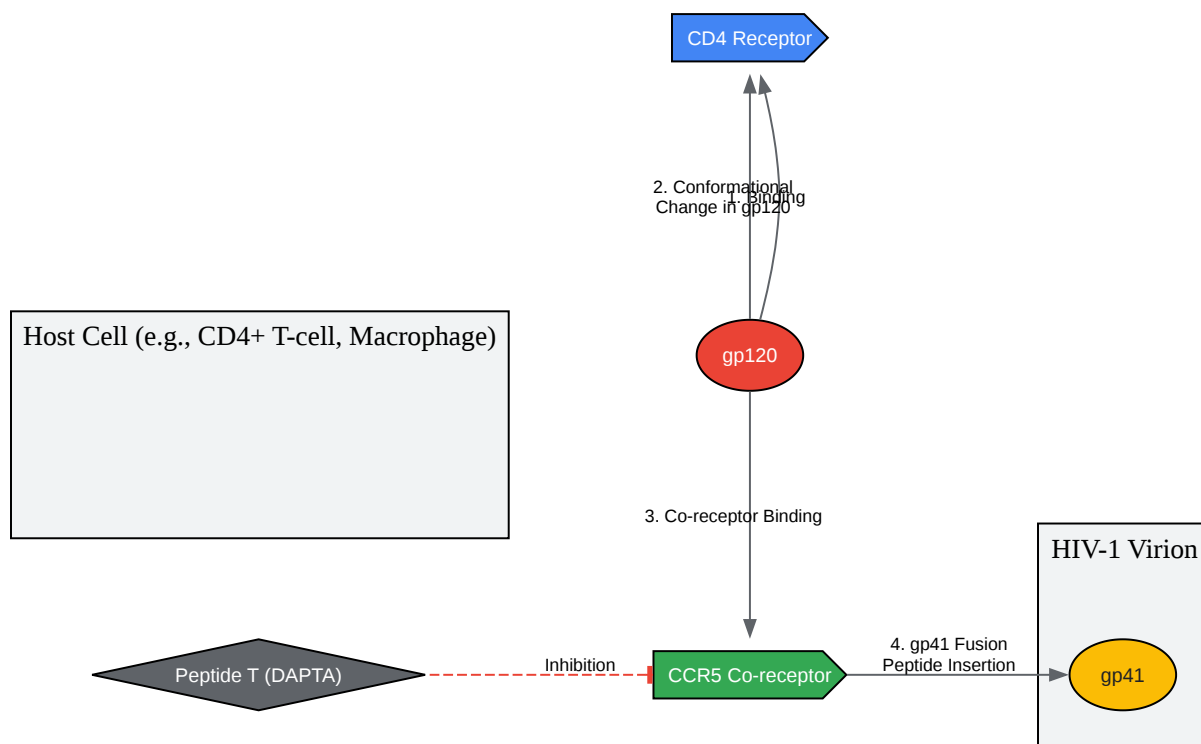
content.[2] The initial hypothesis was that this synthetic peptide could act as a competitive inhibitor, blocking the binding of gp120 to CD4 and thereby preventing viral entry and subsequent T-cell infectivity.[1][2]

Mechanism of Action: A Shift from CD4 to CCR5

While initially thought to target the CD4 receptor, subsequent research revealed a more complex mechanism of action for Peptide T. It was later established that Peptide T's primary target is the chemokine receptor CCR5, which serves as a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1.[3] R5 strains are the predominant viral variants transmitted and present during the early and middle stages of HIV infection.[4]

Peptide T and its more stable analog, D-ala-peptide T-amide (DAPTA), function as CCR5 antagonists.[4] They competitively inhibit the binding of the gp120-CD4 complex to the CCR5 co-receptor, a crucial step for the conformational changes required for viral and host cell membrane fusion.[4] This selective inhibition of R5-tropic HIV-1 strains explained some of the early inconsistencies in in-vitro antiviral activity, as laboratory-adapted, T-cell tropic (X4) strains that utilize the CXCR4 co-receptor were largely unaffected by Peptide T.[3]

The following diagram illustrates the proposed signaling pathway for HIV-1 entry and the inhibitory action of Peptide T.



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HIV-1 entry and the inhibitory mechanism of Peptide T.

Preclinical Evaluation: In Vitro Antiviral Activity

The antiviral efficacy of Peptide T and its analogs was evaluated in a variety of in vitro assays. These studies were crucial in elucidating its mechanism of action and determining its potency against different HIV-1 strains.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Peptide T and DAPTA.

Table 1: Inhibition of gp120 Binding to CCR5 by DAPTA

gp120 Isolate	IC50 (nM)
BaL (R5-tropic)	0.06
CM235 (R5-tropic)	0.32
Data from Polianova et al. (2005)	

Table 2: In Vitro Antiviral Activity of Peptide T

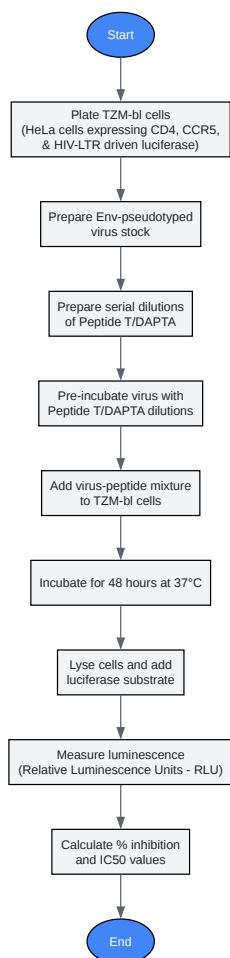
HIV-1 Strain	Cell Type	Assay	Inhibition (%)	Concentration (M)
R5 and R5/X4 isolates	MDMs, microglia, primary CD4+ T-cells	Viral Replication	60-99	10 ⁻¹² to 10 ⁻⁹
Lab-adapted X4 strains (IIIB, MN, NL4-3)	CD4+ T-cells	Viral Replication	Little to none	Not specified
Data from Ruff et al. (2001)[3]				

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are provided below.

This assay measures the ability of a compound to inhibit the entry of HIV-1 into host cells by quantifying the activity of a reporter gene (luciferase) that is expressed upon successful viral infection.

Experimental Workflow:



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Workflow for the Luciferase Reporter Gene Assay.

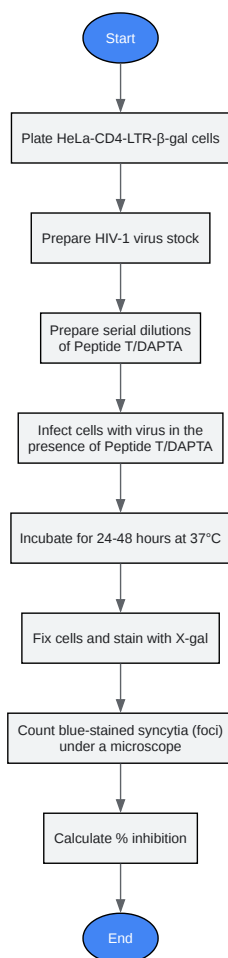
Detailed Protocol:[5]

- **Cell Plating:** TZM-bl cells are seeded in 96-well flat-bottom culture plates at a density of 1×10^4 cells per well in 100 μ L of growth medium (DMEM supplemented with 10% FBS and antibiotics) and incubated overnight at 37°C.
- **Compound Preparation:** Serial dilutions of Peptide T or DAPTA are prepared in growth medium.

- **Virus Preparation:** A stock of Env-pseudotyped HIV-1 (e.g., expressing the envelope of an R5-tropic strain) is diluted in growth medium to a concentration that yields a high signal-to-noise ratio in the assay.
- **Infection:** 50 μ L of the diluted virus is added to each well, followed immediately by 50 μ L of the diluted Peptide T/DAPTA or control medium. The final volume in each well is 200 μ L.
- **Incubation:** The plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ incubator.
- **Lysis and Luminescence Measurement:** After incubation, 100 μ L of the culture medium is removed from each well. 100 μ L of a luciferase assay reagent (e.g., Bright-Glo™) is added to each well. The plate is incubated for 2 minutes at room temperature to allow for cell lysis. The contents of each well are then transferred to a black 96-well plate, and luminescence is measured immediately using a luminometer.
- **Data Analysis:** The percentage of inhibition is calculated relative to the virus control wells (no inhibitor). IC₅₀ values are determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The MAGI assay is another cell-based assay used to quantify HIV-1 infection and the inhibitory effects of antiviral compounds. It relies on the Tat-inducible expression of β -galactosidase in HeLa-CD4 cells.

Experimental Workflow:



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Workflow for the MAGI Assay.

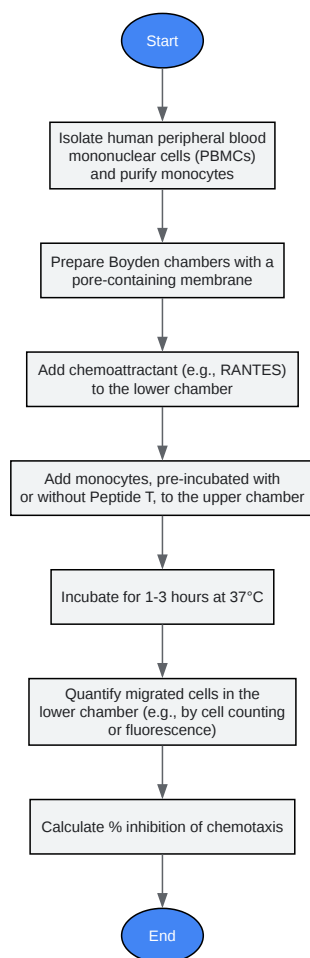
Detailed Protocol:[6][7]

- **Cell Plating:** HeLa-CD4-LTR-β-gal cells are seeded in 48-well plates at a density of 1×10^4 cells per well and incubated overnight.
- **Infection and Treatment:** The culture medium is removed, and cells are infected with HIV-1 in the presence of serial dilutions of Peptide T or a control.

- Incubation: The plates are incubated for 24 to 48 hours to allow for viral entry, Tat expression, and subsequent β -galactosidase production.
- Fixing and Staining: The cells are washed with PBS, fixed with a formaldehyde/glutaraldehyde solution, and then stained with a solution containing 5-bromo-4-chloro-3-indolyl- β -D-galactopyranoside (X-gal).
- Quantification: Infected cells, which appear blue due to the cleavage of X-gal by β -galactosidase, are counted under a light microscope. The number of blue foci is proportional to the initial number of infectious virions.
- Data Analysis: The percentage of inhibition is calculated by comparing the number of blue foci in the treated wells to the control wells.

This assay assesses the ability of Peptide T to block the migration of monocytes towards a chemoattractant, such as the chemokine RANTES (CCL5), which also binds to CCR5.

Experimental Workflow:



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Workflow for the Monocyte Chemotaxis Assay.

Detailed Protocol:[4][8]

- Cell Isolation: Human monocytes are isolated from the peripheral blood of healthy donors.
- Chemotaxis Chamber Setup: A two-chamber microchemotaxis plate (Boyden chamber) with a polycarbonate filter separating the upper and lower wells is used.
- Chemoattractant and Inhibitor: The lower wells are filled with medium containing a chemoattractant (e.g., RANTES or MIP-1 β). The monocytes are pre-incubated with various

concentrations of Peptide T or a control and then added to the upper wells.

- Incubation: The plate is incubated for 1-3 hours at 37°C to allow for cell migration through the filter.
- Quantification: The filter is removed, and the number of cells that have migrated to the lower chamber is quantified, typically by staining and counting under a microscope or by using a fluorescent dye and a plate reader.
- Data Analysis: The inhibition of chemotaxis is calculated by comparing the number of migrated cells in the presence of Peptide T to the number of cells that migrated towards the chemoattractant alone.

Clinical Development and Trials

Peptide T, primarily in its more stable form DAPTA, underwent several clinical trials to evaluate its safety and efficacy in HIV-infected individuals. The focus of many of these trials was on the neurological complications of HIV, such as AIDS dementia complex.

Summary of Key Clinical Trial Data

Table 3: Phase I Trial of Intranasal Peptide T (DAPTA)

Parameter	Details
Study Design	Open-label, dose-escalating
Participants	30 patients with AIDS or ARC
Dosage	Increasing schedule of three dosage levels
Administration	Intranasal, for 12-16 weeks
Primary Endpoints	Safety, toxicity, and pharmacokinetics
Key Findings	Generally well-tolerated.[9] Showed some evidence of cognitive and neuromotor function improvement in patients with moderate neuropsychiatric impairment.[10]
Data from ClinicalTrials.gov NCT00000391 and Bridge et al. (1991)[9][10]	

Table 4: Randomized, Double-Blind, Placebo-Controlled Trial for HIV-Associated Cognitive Impairment

Parameter	Details
Study Design	3-site, double-blind, placebo-controlled
Participants	200+ HIV-seropositive individuals with cognitive deficits
Dosage	2 mg intranasally, three times a day for 6 months
Primary Endpoint	Change in global neuropsychological score
Overall Result	No statistically significant difference between DAPTA and placebo on the primary endpoint. [11]
Subgroup Analysis	- Treatment effect observed in patients with CD4 counts > 200 cells/μL at baseline.[11]- Overall cognitive improvement in patients with more evident baseline cognitive impairment (global deficit score ≥ 0.5) (P = 0.02).[11]
Data from Heseltine et al. (1998)[11]	

Table 5: Study of DAPTA on Cellular Viral Load

Parameter	Details
Study Design	Eleven-person study
Key Finding	Reductions in the persistently infected monocyte reservoir to undetectable levels in most patients. [12]
As cited on Wikipedia, referencing a 1996 NIH study analysis.[12]	

Discontinuation for HIV and Subsequent Developments

Despite some promising signals, particularly in subgroups of patients with neurocognitive impairment, the clinical development of Peptide T for HIV was ultimately halted.[12] A major contributing factor was the instability of the liquid nasal spray formulation, which was found to lose potency upon storage.[12]

Research efforts subsequently shifted to a shorter, more stable oral analog of DAPTA called RAP-103. This pentapeptide is a CCR2/CCR5 antagonist and has been investigated for its potential in treating neuropathic pain and neurodegeneration.[12]

Conclusion

The story of Peptide T is a significant chapter in the history of HIV/AIDS research. It represents one of the earliest attempts to rationally design a drug to block viral entry, a strategy that has since become a cornerstone of modern antiretroviral therapy. While Peptide T itself did not achieve regulatory approval for the treatment of HIV, the research surrounding it contributed valuable knowledge to the field. It helped to elucidate the critical role of chemokine co-receptors, particularly CCR5, in HIV-1 infection and paved the way for the development of a new class of antiretroviral drugs—the entry inhibitors. The journey of Peptide T from a computer-designed peptide to a clinical trial candidate underscores the complexities and challenges of drug development and highlights the iterative nature of scientific discovery in the ongoing fight against HIV.

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